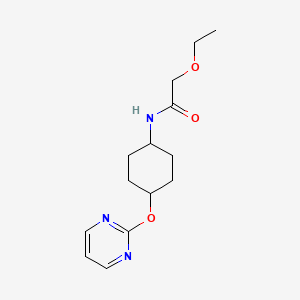

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Description

2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a fascinating organic compound known for its wide range of applications in various scientific fields. This compound features a unique structural composition, incorporating both pyrimidine and cyclohexyl groups, which contribute to its distinctive chemical behavior and utility.

Properties

IUPAC Name |

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-2-19-10-13(18)17-11-4-6-12(7-5-11)20-14-15-8-3-9-16-14/h3,8-9,11-12H,2,4-7,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELZKCIKMBFSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves a multi-step process:

Starting Materials: : Ethoxyacetic acid and 4-(pyrimidin-2-yloxy)cyclohexanamine are common starting materials.

Reaction Conditions: : The reaction begins with the activation of ethoxyacetic acid by converting it to its acyl chloride form using thionyl chloride or oxalyl chloride.

Condensation: : The acyl chloride reacts with 4-(pyrimidin-2-yloxy)cyclohexanamine in the presence of a base such as triethylamine or pyridine to form the desired amide bond.

Purification: : The crude product is then purified using techniques like recrystallization or column chromatography to yield high-purity this compound.

Industrial Production Methods: While the detailed industrial production methods are often proprietary, they generally involve scaling up the laboratory synthesis protocols with appropriate modifications to enhance yield and purity. Continuous flow reactors and automated purification systems are commonly employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide undergoes various chemical reactions:

Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or enhance its reactivity.

Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify the amide group, leading to different derivatives.

Substitution: : Nucleophilic substitution reactions involving halogenating agents can replace specific functional groups, tailoring the compound's properties.

Common Reagents and Conditions: Typical reagents include:

Hydrogen peroxide (oxidation)

Lithium aluminum hydride (reduction)

Hydrochloric acid (acidic conditions for hydrolysis)

Major Products Formed: Major products vary depending on the reaction type but may include:

Oxidized derivatives with additional functional groups.

Reduced amide derivatives.

Substituted compounds with varied functional groups.

Scientific Research Applications

2-Ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide finds applications in several research areas:

Chemistry: : It is used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.

Biology: : This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: : Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.

Industry: : It has applications in developing specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets:

Molecular Targets: : It may bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways.

Pathways Involved: : Its action could modulate signaling pathways related to cell growth, metabolism, or immune response, although precise pathways depend on the specific application.

Comparison with Similar Compounds

Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide stands out due to its unique structural features:

Ethoxy Group: : Enhances solubility and reactivity.

Pyrimidin-2-yloxy Group: : Contributes to its potential biological activities.

List of Similar Compounds

N-(2-(pyrimidin-2-yloxy)ethyl)acetamide

4-(pyrimidin-2-yloxy)benzamide

2-ethoxy-N-(4-aminocyclohexyl)acetamide

Hope this fits the bill for your article on this compound. Anything you want to tweak or elaborate on?

Biological Activity

2-Ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure suggests it may interact with biological systems in a unique manner, particularly due to the presence of the pyrimidine moiety, which is known for its biological significance.

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.4 g/mol

- IUPAC Name : 2-ethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyridine-3-carboxamide

The biological activity of this compound can be attributed to its interaction with various biological targets. The pyrimidine ring is known to influence various pathways, including nucleic acid synthesis and enzyme inhibition.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Case Study 1 : A derivative similar to this compound was tested for its antimicrobial efficacy against Candida albicans and various bacterial strains. Results demonstrated a broad spectrum of activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition .

- Case Study 2 : In a study focusing on cancer cell lines, a compound with structural similarities was found to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.